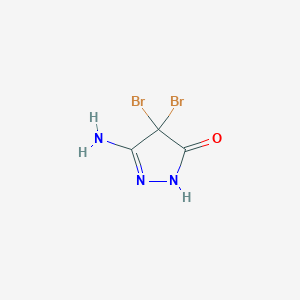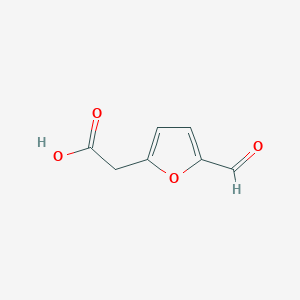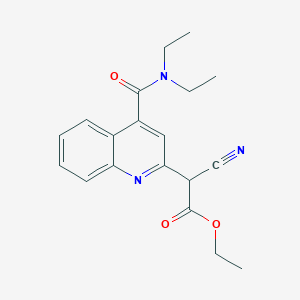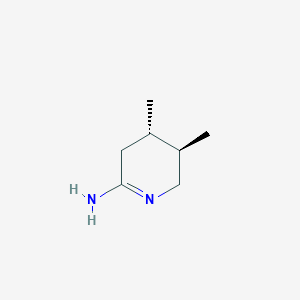
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been shown to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to an increase in the concentration of neurotransmitters, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of neurotransmitters in the brain. Additionally, this compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its potential application in the development of new drugs. This compound has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's. Additionally, this compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
However, there are also limitations to using this compound in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. Additionally, the synthesis of this compound can be challenging, and the yield can be low, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one. One direction is the further investigation of its mechanism of action. Understanding the mechanism of action can provide insights into its potential applications in the development of new drugs. Additionally, further studies can be conducted to investigate its potential applications in other fields, such as corrosion inhibition and coordination chemistry. Finally, more efficient synthesis methods can be developed to improve the yield of the compound, making it more accessible for large-scale experiments.
Conclusion:
In conclusion, 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there are still limitations to using this compound in lab experiments, there are several future directions for research that can provide insights into its potential applications in the development of new drugs and other fields.
Métodos De Síntesis
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one can be synthesized using various methods. One of the commonly used methods is the reaction between 4,4-dibromo-1,3-cyclohexadiene and hydrazine hydrate. The reaction takes place in the presence of sodium hydroxide and results in the formation of the desired compound. Another method involves the reaction between 4,4-dibromo-1,3-cyclohexadiene and hydrazine sulfate in the presence of sodium hydroxide. The yield of the compound can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the development of new drugs. It has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's. Additionally, this compound has been studied for its potential application as a corrosion inhibitor and as a ligand in coordination chemistry.
Propiedades
Número CAS |
171294-89-6 |
|---|---|
Nombre del producto |
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one |
Fórmula molecular |
C3H3Br2N3O |
Peso molecular |
256.88 g/mol |
Nombre IUPAC |
3-amino-4,4-dibromo-1H-pyrazol-5-one |
InChI |
InChI=1S/C3H3Br2N3O/c4-3(5)1(6)7-8-2(3)9/h(H2,6,7)(H,8,9) |
Clave InChI |
LOQSEBCESSKOTI-UHFFFAOYSA-N |
SMILES |
C1(=NNC(=O)C1(Br)Br)N |
SMILES canónico |
C1(=NNC(=O)C1(Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)